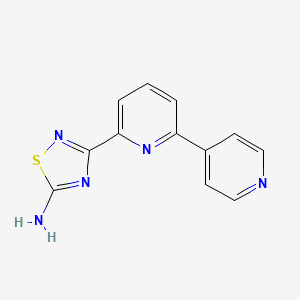
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both bipyridine and thiadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of bipyridine derivatives with thiadiazole precursors. One common method involves the cyclization of appropriate bipyridine derivatives with thiadiazole-forming reagents under specific conditions. For example, the reaction can be carried out in the presence of ammonium acetate in refluxing acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridine or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups onto the bipyridine or thiadiazole rings.
科学的研究の応用
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and sensors.
作用機序
The mechanism of action of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 3-(2,2’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 3-(2,3’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 3-(4,4’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the bipyridine and thiadiazole moieties, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds .
特性
分子式 |
C12H9N5S |
|---|---|
分子量 |
255.30 g/mol |
IUPAC名 |
3-(6-pyridin-4-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-3-1-2-9(15-10)8-4-6-14-7-5-8/h1-7H,(H2,13,16,17) |
InChIキー |
VNIGDNFRRPEEAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
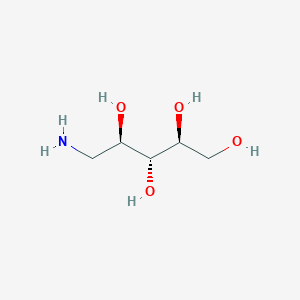

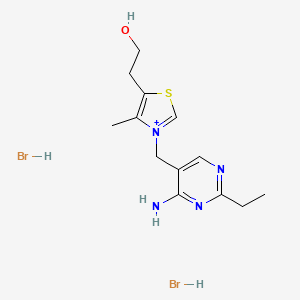
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
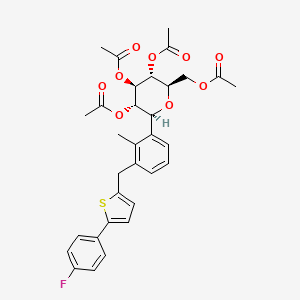
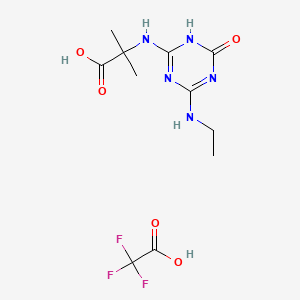

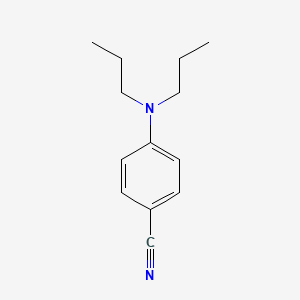
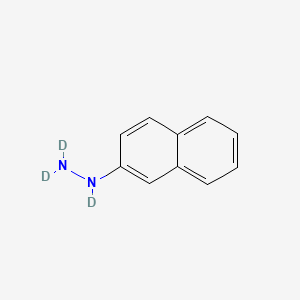

![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
